OPB-31121
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OPB31121; OPB-31121; OPB 31121; |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action :
- Blocks STAT3/5 phosphorylation by preventing their interaction with upstream receptors or kinases .
- Reduces expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and induces apoptosis in cancer cells .
- Overcomes resistance to tyrosine kinase inhibitors (TKIs) in FLT3/ITD-positive acute myeloid leukemia (AML) and BCR-ABL T315I-mutated chronic myeloid leukemia (CML) .
Preclinical Efficacy :
Clinical Trials :
- Phase I trials in advanced solid tumors reported a maximum tolerated dose (MTD) of 800 mg/day (single dose) or 300 mg twice daily (split dose), with common adverse events including nausea (84%), vomiting (80%), and diarrhea (72%) .
- Limited efficacy was observed in hepatocellular carcinoma (HCC) and solid tumors, leading to trial termination in 2011 . However, Phase I/II trials for hematologic malignancies remain ongoing in Japan .
Comparison with Similar STAT Inhibitors
This compound vs. OPB-51602
This compound vs. OPB-111077
This compound vs. S3I-201
Key Research Findings and Challenges
Advantages of this compound
- Selective Toxicity: Spares normal hematopoietic stem cells (e.g., CD34+ umbilical cord blood cells) while killing SAO-positive malignancies .
- Resistance Reversal : Overcomes TKI resistance in FLT3/ITD and BCR-ABL T315I mutants by targeting downstream STAT signaling .
Limitations
- Poor Pharmacokinetics: Nonlinear PK profile and low bioavailability in solid tumors .
- Narrow Spectrum: Limited efficacy in non-hematologic cancers (e.g., HCC, gastric cancer) due to tumor microenvironment heterogeneity .
Preparation Methods
Phase I Clinical Trial Formulation
In phase I studies, this compound was administered as an oral tablet following breakfast to minimize gastrointestinal adverse effects. The tablet formulation ensured consistent bioavailability, with pharmacokinetic (PK) analyses showing peak plasma concentrations () achieved 2–6 hours post-administration. Doses ranged from 50 mg to 350 mg twice daily (BID), with 300 mg BID established as the maximum tolerated dose (MTD) due to dose-limiting toxicities (DLTs) such as lactic acidosis and gastrointestinal disturbances at higher doses.
Table 1: Dose Escalation and Tolerability in Phase I Trials
| Dose Level (mg BID) | Patients (n) | DLTs Observed | MTD Determination |
|---|---|---|---|
| 50 | 4 | None | Safe |
| 70 | 3 | None | Safe |
| 140 | 3 | None | Safe |
| 200 | 4 | None | Safe |
| 300 | 9 | Grade 3 lactic acidosis (1) | MTD established |
| 350 | 7 | Grade 3 vomiting/diarrhea (2) | Exceeded tolerability |
Pharmacokinetic Optimization
PK studies revealed nonlinear pharmacokinetics, with higher exposures observed on day 28 compared to day 1, suggesting accumulation due to a prolonged half-life () of 24.8–66.6 hours. Plasma concentrations remained detectable 72 hours post-dose across all dose levels, supporting once-daily dosing in subsequent cycles. The lack of dose proportionality highlights the need for therapeutic drug monitoring in clinical use.
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Day 1 Range | Day 28 Range |
|---|---|---|
| (h) | 17.92–44.30 | 24.80–66.60 |
| (ng/mL) | 50–300 | 75–450 |
| AUC (h·ng/mL) | 900–5,400 | 1,200–7,200 |
Source: Phase I pharmacokinetic analysis.
Analytical Methods for this compound Quantification
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
Plasma concentrations of this compound were quantified using a validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 1 ng/mL. Samples were collected pre-dose and at 1, 2, 4, 6, 8, 12, 24, 36, 48, 60, and 72 hours post-administration during cycles 1 and 2. The method employed protein precipitation with acetonitrile followed by chromatographic separation on a C18 column and detection via positive ion electrospray ionization.
Isothermal Titration Calorimetry (ITC)
ITC studies confirmed this compound’s high-affinity binding to STAT3 ( nM), outperforming other STAT3i by 2–3 orders of magnitude. Mutagenesis of SH2 domain residues (e.g., S636A, V637A) abolished binding, validating the computational predictions.
Challenges in Pharmaceutical Development
Solubility and Bioavailability
Despite its oral activity, this compound exhibits high inter-subject PK variability, with exposures 146- to 4,788-fold lower in humans than in preclinical models. This disparity underscores formulation challenges, potentially linked to poor solubility or first-pass metabolism. Co-administration with CYP3A4/CYP2C9 inhibitors was prohibited in clinical trials to mitigate metabolic interactions.
Toxicity Management
Nausea (80%), vomiting (73%), and diarrhea (63%) were common adverse effects, managed with antiemetics (e.g., 5-HT3 antagonists) and dose interruptions. The 300 mg BID regimen required careful monitoring for metabolic acidosis, necessitating bicarbonate supplementation in some cases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
